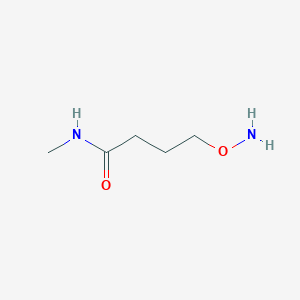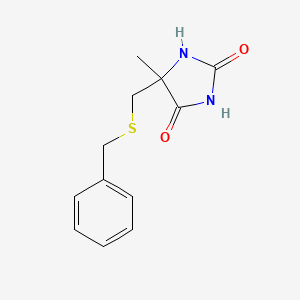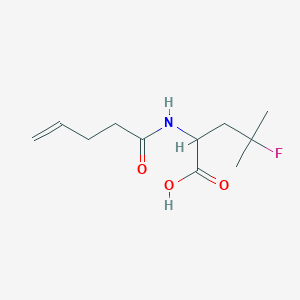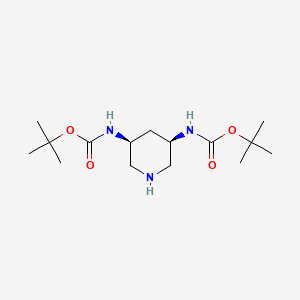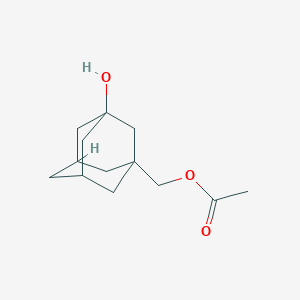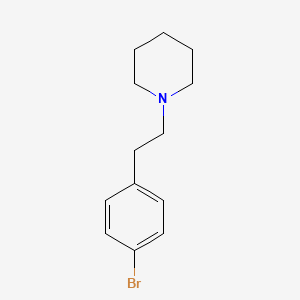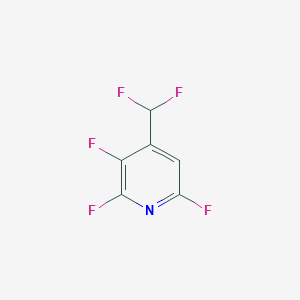
4-(Difluoromethyl)-2,3,6-trifluoropyridine
概要
説明
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Synthesis Analysis
Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be complex and varied. Detailed analysis would require specific data or computational modeling .Chemical Reactions Analysis
Difluoromethylation reactions have seen significant developments, with methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can be influenced by the difluoromethyl group, which can enhance the lipophilicity and metabolic stability of the compounds .科学的研究の応用
Synthesis and Chemical Properties
- 4-(Difluoromethyl)-2,3,6-trifluoropyridine is used in the synthesis of various derivatives with potential biological and pharmaceutical properties. These derivatives are explored for their applications in anti-convulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic treatments. Additionally, they are investigated for their use as agrochemicals like pesticides, fungicides, and herbicides. The compound's structure relates to symmetrical triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers, which are recommended for photodynamic cell-specific cancer therapy (Maleki, 2015).
Regiochemical Flexibility in Substitutions
- The compound demonstrates significant flexibility in chemical reactions, particularly in nucleophilic substitution. Introduction of a trialkylsilyl group at specific positions of the compound allows for selective displacement of halogen atoms. This flexibility is essential for synthesizing various derivatives with distinct properties, potentially useful in diverse applications, including drug discovery (Schlosser, Bobbio, & Rausis, 2005).
NMR Spectroscopic Investigations
- Nuclear magnetic resonance (NMR) spectroscopic investigations have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and dynamics, which can inform further chemical modifications and applications in various fields (Hagele, Sartori, & Golloch, 1973).
Applications in Organofluorine Chemistry
- The compound plays a significant role in organofluorine chemistry, particularly in the synthesis of fluorine-containing molecules. Its derivatives are being explored for their potential to modulate biological properties, which is a crucial strategy in drug design. The focus on asymmetric fluorination and fluoroalkylation highlights the compound's relevance in developing new pharmaceuticals (Li & Hu, 2007).
Fluorine Nucleophilic Aromatic Substitution
- Studies show the compound undergoing nucleophilic aromatic substitution with primary and secondary amines, leading to various aminated products. These reactions are key to synthesizing polysubstituted pyridines and pyridazinones, which have potential applications in drug discovery (Pattison et al., 2009).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that difluoromethylated compounds have been used in the synthesis of various pharmaceuticals .
Mode of Action
Difluoromethyl groups have been used in various chemical reactions, including difluoromethylation processes based on X–CF2H bond formation . The difluoromethyl group can significantly influence the parent molecule’s reactivity and lipophilicity .
Biochemical Pathways
It’s known that metabolic pathways are a linked series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions .
Pharmacokinetics
Difluoromethyl groups have been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Difluoromethylated compounds have shown potential in various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Action Environment
The action of 4-(Difluoromethyl)-2,3,6-trifluoropyridine can be influenced by various environmental factors. For instance, the reaction outcomes of difluoromethyl-substituted cinnamic esters were found to be restricted by the reaction environment .
生化学分析
Biochemical Properties
4-(Difluoromethyl)-2,3,6-trifluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry and drug design. This compound can interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially leading to the formation of reactive intermediates. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of reactive species. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic stability and modulating enzyme activity. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it can be transported across cell membranes by specific transporters, and once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can influence metabolic processes. The localization of this compound can be dynamic, changing in response to cellular conditions and signaling events .
特性
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPHCULLXILBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266567 | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-49-8 | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


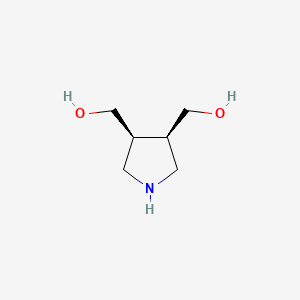
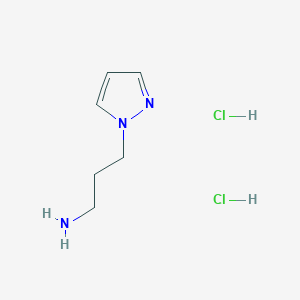
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)

